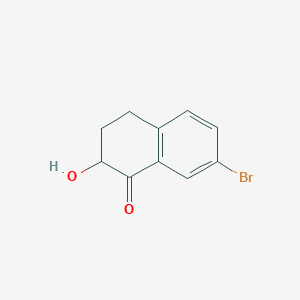
7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone typically involves the bromination of 2-hydroxy-3,4-dihydro-1(2H)-naphthalenone. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 7-bromo-2-oxo-3,4-dihydro-1(2H)-naphthalenone.
Reduction: Formation of 2-hydroxy-3,4-dihydro-1(2H)-naphthalenone.
Substitution: Formation of 7-substituted-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of naphthalenones are explored for their potential therapeutic applications. The presence of the bromine atom and hydroxyl group in this compound could enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,4-dihydro-1(2H)-naphthalenone: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
7-Chloro-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone: Similar structure but with a chlorine atom instead of bromine, which could affect its chemical and biological properties.
7-Iodo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone: Contains an iodine atom, which may lead to different reactivity and applications.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone makes it unique compared to its analogs. Bromine atoms can influence the compound’s reactivity, making it suitable for specific chemical transformations and potentially enhancing its biological activity.
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
7-bromo-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1,3,5,9,12H,2,4H2 |
InChI Key |
SZJDIARPEXUGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C(=O)C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















